[1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone
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Description
[1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C15H20N6O3S and its molecular weight is 364.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound, also known as 4-(4-{[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione, are enzymes involved in various biochemical pathways . These enzymes play crucial roles in the metabolism of cells and are sensitive to inhibition by this compound .
Mode of Action
The compound interacts with its targets by binding to them, resulting in inhibition of their activity . This interaction is slow and tight-binding, and it can be readily dissociated by gel filtration . The compound’s inhibitory activity shows little variation across different plant sources, suggesting that its mode of action is consistent .
Biochemical Pathways
The compound affects the biochemical pathways involving the enzymes it targets . The inhibition of these enzymes disrupts the normal functioning of these pathways, leading to changes in the metabolism of cells . The compound’s action on these pathways is modulated by uptake, translocation, and metabolism .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are key to its bioavailability . The compound’s inhibitory activity shows little variation across different plant sources, suggesting that uptake, translocation, and metabolism play key roles in modulating its herbicidal activity .
Result of Action
The result of the compound’s action is the disruption of normal cellular metabolism . This disruption leads to changes in the growth and development of cells, which can have various effects depending on the specific cells and organisms involved .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s ability to bind to its targets and inhibit their activity . These factors can also affect the compound’s ADME properties, thereby influencing its bioavailability .
Biochemical Analysis
Biochemical Properties
Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have been reported to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Related 1,2,4-triazolo[1,5-a]pyrimidines have been reported to exhibit anti-tumor activity against various cancer cell lines . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related 1,2,4-triazolo[1,5-a]pyrimidines are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S/c22-14(13-17-15-16-4-1-5-21(15)18-13)20-8-6-19(7-9-20)12-2-10-25(23,24)11-3-12/h1,4-5,12H,2-3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYBRPJCYSMLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=NN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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